molecular formula C18H20N2 B385047 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole CAS No. 615279-12-4

1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

Cat. No.: B385047
CAS No.: 615279-12-4
M. Wt: 264.4g/mol
InChI Key: MGPHMZYKOGGVIZ-UHFFFAOYSA-N
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Description

1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities. The presence of the tetramethylbenzyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole typically involves the reaction of 2,3,5,6-tetramethylbenzyl chloride with benzimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetramethylbenzyl group.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. The compound’s anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and repair . Molecular docking studies have shown that it can bind to cancer-related proteins, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetramethylbenzyl group enhances its stability and reactivity, making it more effective in various applications compared to similar compounds.

Properties

IUPAC Name

1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-12-9-13(2)15(4)16(14(12)3)10-20-11-19-17-7-5-6-8-18(17)20/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPHMZYKOGGVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C=NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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